1,3,5-Triazine-2,4,6-triamine, N,N,N',N',N'',N''-hexakis((1-methylethoxy)methyl)-
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Overview
Description
N2,N2,N4,N4,N6,N6-HEXAKIS(PROPAN-2-YLOXYMETHYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE is a complex organic compound with the molecular formula C27H54N6O6 and a molecular weight of 558.76 . This compound is characterized by its triazine core, which is substituted with six propan-2-yloxymethyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2,N4,N4,N6,N6-HEXAKIS(PROPAN-2-YLOXYMETHYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE typically involves the reaction of cyanuric chloride with isopropyl alcohol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by propan-2-yloxymethyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This involves controlling the temperature, pressure, and concentration of reactants to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N2,N2,N4,N4,N6,N6-HEXAKIS(PROPAN-2-YLOXYMETHYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The propan-2-yloxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N2,N2,N4,N4,N6,N6-HEXAKIS(PROPAN-2-YLOXYMETHYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2,N2,N4,N4,N6,N6-HEXAKIS(PROPAN-2-YLOXYMETHYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The propan-2-yloxymethyl groups allow it to interact with various enzymes and receptors, modulating their activity. The triazine core provides stability and facilitates binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
N2,N2,N4,N4,N6,N6-Hexakis(propan-2-yl)-1,3,5-triazine-2,4,6-triamine: This compound has similar structural features but differs in the substituents attached to the triazine core.
N2,N2,N4,N4,N6,N6-Hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine: Another similar compound with methoxymethyl groups instead of propan-2-yloxymethyl groups.
Uniqueness
N2,N2,N4,N4,N6,N6-HEXAKIS(PROPAN-2-YLOXYMETHYL)-1,3,5-TRIAZINE-2,4,6-TRIAMINE is unique due to its specific substituents, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
33025-06-8 |
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Molecular Formula |
C27H54N6O6 |
Molecular Weight |
558.8 g/mol |
IUPAC Name |
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(propan-2-yloxymethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C27H54N6O6/c1-19(2)34-13-31(14-35-20(3)4)25-28-26(32(15-36-21(5)6)16-37-22(7)8)30-27(29-25)33(17-38-23(9)10)18-39-24(11)12/h19-24H,13-18H2,1-12H3 |
InChI Key |
VVSVKFADSMYFDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCN(COC(C)C)C1=NC(=NC(=N1)N(COC(C)C)COC(C)C)N(COC(C)C)COC(C)C |
Origin of Product |
United States |
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